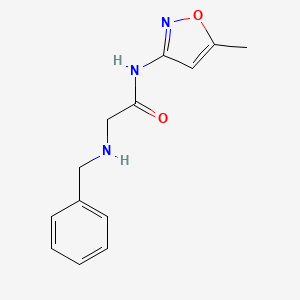

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Descripción

BenchChem offers high-quality 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMNSSQOXRXYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS No. 88812-79-7). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide consolidates available data on the compound's physicochemical properties, outlines a plausible synthetic route based on established chemical principles, and explores its potential biological activities by drawing parallels with structurally related compounds. Detailed experimental protocols, data tables, and process diagrams are included to facilitate further research and application.

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The fusion of an isoxazole ring with an acetamide linker and a benzylamine moiety, as seen in 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, presents a molecule of significant interest for therapeutic development. While specific research on this compound is limited, its structural components are present in molecules with known anti-inflammatory, antimicrobial, and anticancer properties[1][2]. This guide aims to provide a detailed technical resource on this compound, laying the groundwork for future investigation and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide are summarized below. The data presented is a combination of information from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 88812-79-7 | ChemScene[3] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | ChemScene[3] |

| Molecular Weight | 245.28 g/mol | ChemScene[3] |

| Purity | ≥90% | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 67.16 Ų | ChemScene (Computed)[3] |

| logP | 1.71132 | ChemScene (Computed)[3] |

| Hydrogen Bond Acceptors | 4 | ChemScene (Computed)[3] |

| Hydrogen Bond Donors | 2 | ChemScene (Computed)[3] |

| Rotatable Bonds | 5 | ChemScene (Computed)[3] |

| SMILES | O=C(NC1=NOC(=C1)C)CNCC=2C=CC=CC2 | ChemScene[3] |

Storage: Sealed in a dry environment at 2-8°C is recommended for long-term storage[3].

Synthesis and Characterization

While a specific published synthesis for 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has not been identified, a highly plausible and efficient synthetic route can be proposed based on well-established reactions of related compounds. The most likely pathway involves a two-step process starting from commercially available 3-amino-5-methylisoxazole.

Proposed Synthetic Pathway

The proposed synthesis involves the initial acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. This is followed by a nucleophilic substitution reaction with benzylamine to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide

-

To a stirred solution of 3-amino-5-methylisoxazole (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide.

Step 2: Synthesis of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

-

Dissolve 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide.

-

Add benzylamine (2.0 eq) and a base such as potassium carbonate (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel to obtain 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-N bonds.

-

Melting Point Analysis: To determine the melting point and assess purity.

Potential Biological Activity and Mechanism of Action

While no specific biological data for 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been reported, its structural motifs suggest potential therapeutic applications.

-

Anti-inflammatory and Analgesic Activity: Acetamide derivatives are known to possess anti-inflammatory and analgesic properties[4]. The isoxazole ring is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Activity: Benzoxazole and benzimidazole derivatives, which are structurally related to the isoxazole core, have demonstrated broad-spectrum antibacterial and antifungal activity[1][5].

-

Anticancer Activity: The benzimidazole scaffold is present in a number of anticancer agents, and isoxazole-containing compounds have also been investigated for their antiproliferative effects[5].

A hypothetical mechanism of action for anti-inflammatory activity could involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or the modulation of pro-inflammatory signaling pathways like NF-κB.

Caption: Hypothetical anti-inflammatory mechanism of action.

Conclusion and Future Directions

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a consolidation of its known properties and a plausible route for its synthesis. Future research should focus on the experimental validation of the proposed synthesis, comprehensive characterization of the compound, and in vitro and in vivo screening to determine its biological activity profile. The structural features of this molecule warrant its inclusion in screening libraries for a wide range of therapeutic targets.

References

- Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica.

- Biological activities of benzimidazole deriv

-

Mesityl oxide CAS# 141-79-7: Odor profile, Molecular properties, Regulation. Scent.vn. Available at: [Link]

- (PDF)

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Available at: [Link]

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- US6773720B1 - Mesalazine controlled release oral pharmaceutical compositions. Google Patents.

-

Mesityl oxide. Wikipedia. Available at: [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link]

-

2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. PMC. Available at: [Link]

- Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences.

Sources

The Discovery of Novel Benzylamino-Acetamide Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the discovery and development of novel benzylamino-acetamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. As researchers and drug development professionals, understanding the nuances of this chemical scaffold is paramount for unlocking its full potential. This document moves beyond a simple recitation of facts, offering a narrative grounded in scientific expertise and practical experience to illuminate the rationale behind experimental design and data interpretation.

The Benzylamino-Acetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylamino-acetamide core is a versatile pharmacophore that has garnered considerable attention in drug discovery. Its structural simplicity, synthetic accessibility, and ability to engage with a wide array of biological targets make it an attractive starting point for the development of novel therapeutics. Derivatives of this scaffold have shown promise as anticonvulsants, anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][2][3] The core structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Strategic Approaches to Lead Discovery and Optimization

The journey from a hit compound to a clinical candidate is a multi-step process requiring a synergistic interplay of medicinal chemistry, computational modeling, and biological evaluation. For benzylamino-acetamide derivatives, several key strategies are employed to guide this process.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint

SAR studies are the cornerstone of medicinal chemistry, providing critical insights into how specific structural modifications influence biological activity.[4] For the benzylamino-acetamide scaffold, SAR exploration typically focuses on three primary regions: the benzyl ring, the acetamide moiety, and the linker connecting them.

-

The Benzyl Ring: Substitutions on the benzyl ring can significantly impact potency and selectivity. For instance, in the context of c-Src kinase inhibition, an unsubstituted N-benzyl ring showed the most potent activity, while the introduction of a fluoro or methyl group at the 4-position led to a decrease in potency.[4][5]

-

The Acetamide Moiety: Modifications to the acetamide side chain are crucial for modulating activity. In the development of anticonvulsant agents, the stereochemistry and the presence of small heteroatom substituents on the acetamide side chain were found to be critical for potent activity.[4][6]

-

The Linker Region: The nature and length of the linker between the benzylamine and acetamide groups can influence the overall conformation of the molecule and its ability to fit into the target's binding pocket.

Caption: Key modification points for SAR studies on the benzylamino-acetamide scaffold.

Computational Chemistry and Molecular Modeling

In silico techniques play a vital role in modern drug discovery by accelerating the design-synthesis-test cycle.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key binding interactions. For example, docking studies of benzylamine derivatives as 17β-hydroxysteroid dehydrogenase type 3 inhibitors helped to rationalize the observed SAR and guide further modifications.[7]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on α-substituted acetamido-N-benzylacetamide derivatives as anticonvulsants successfully established a model that could predict the activity of new compounds.[8][9]

Synthesis and Characterization: From Blueprint to Reality

The synthesis of novel benzylamino-acetamide derivatives is typically achieved through robust and well-established chemical transformations. A general synthetic route often involves the coupling of a substituted benzylamine with a suitable acetamide precursor.

General Synthetic Protocol

A common and efficient method for the synthesis of the amide bond is the use of coupling reagents.

Step-by-Step Protocol: Amide Coupling Reaction

-

Acid Activation: Dissolve the carboxylic acid precursor (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

Add a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.2 equivalents) and an activator (e.g., Hydroxybenzotriazole (HOBt), 1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Amine Addition: Add the benzylamine derivative (1 equivalent) to the reaction mixture.

-

If the benzylamine is used as a salt, add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2-3 equivalents) to neutralize the acid.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling reagents and byproducts. The crude product is then purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Caption: A typical workflow for the synthesis and purification of benzylamino-acetamide derivatives.

Biological Evaluation: Assessing Therapeutic Potential

A comprehensive biological evaluation is essential to determine the therapeutic potential of newly synthesized benzylamino-acetamide derivatives. This involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.

In Vitro Assays

-

Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., kinase inhibitors), biochemical assays are used to determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For example, thiazolyl N-benzyl-substituted acetamide derivatives were evaluated for their inhibitory activity against c-Src kinase.[5][10]

-

Cell-Based Assays: These assays assess the effect of the compounds on cellular processes such as cell viability, proliferation, and signaling pathways. The MTT assay is a common method to evaluate the cytotoxic effects of anticancer agents.[1]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzylamino-acetamide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Models

Promising compounds from in vitro and cellular assays are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), and safety in a whole-organism context. For anticonvulsant activity, the maximal electroshock (MES) seizure test in mice is a standard model.[4][6]

Case Study: Benzylamino-Acetamides as Kinase Inhibitors

The inhibition of protein kinases is a major focus in cancer drug discovery. Several benzylamino-acetamide derivatives have been investigated as kinase inhibitors, particularly targeting Src kinase.[2][4][5]

Table 1: c-Src Kinase Inhibitory Activity of Selected Benzylamino-Acetamide Derivatives [4][5]

| Compound ID | R (Substitution on Benzyl Ring) | IC50 (µM) |

| 8a | H | 1.34 |

| 8b | 4-F | >10 |

| 8e | 4-Me | 5.23 |

The data clearly demonstrates the sensitivity of Src kinase inhibition to substitution on the benzyl ring, with the unsubstituted analog 8a being the most potent.

Caption: Benzylamino-acetamide derivatives can inhibit Src kinase, blocking downstream signaling pathways that promote cancer cell proliferation.

Future Directions and Conclusion

The benzylamino-acetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Expanding the Target Space: Exploring the activity of these derivatives against a broader range of biological targets.

-

Improving Drug-like Properties: Optimizing pharmacokinetic and safety profiles to enhance clinical translatability.

-

Novel Synthetic Methodologies: Developing more efficient and sustainable synthetic routes.

References

-

A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. (2023). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. Retrieved March 20, 2026, from [Link]

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). MDPI. Retrieved March 20, 2026, from [Link]

-

Carboxamide and Acetamide Derivatives in Drug Discovery: A Comparative Biological Perspective. (2026). R Discovery. Retrieved March 20, 2026, from [Link]

-

Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

-

Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. (2011). PubMed. Retrieved March 20, 2026, from [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. Retrieved March 20, 2026, from [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

-

Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters. Retrieved March 20, 2026, from [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

-

Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons. Retrieved March 20, 2026, from [Link]

-

Novel Benzimidazole Acetamide Derivatives as Antibacterial and Anti-Tubercular Agents: Synthesis and Characterization. (2021). Semantic Scholar. Retrieved March 20, 2026, from [Link]

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 20, 2026, from [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

-

Quantitative structure activity relationship study of anticonvulsant activity of _substituted acetamido-N-benzylacetamide derivatives. (2016). ResearchGate. Retrieved March 20, 2026, from [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Retrieved March 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

In Silico Profiling and Target Prediction of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: A Comprehensive Computational Workflow

Executive Summary

The rapid attrition of small molecules in late-stage drug development is often driven by poor pharmacokinetic properties or unforeseen off-target toxicity. To mitigate these risks, modern drug discovery relies heavily on predictive computational modeling. This technical guide outlines a rigorous, self-validating in silico workflow for the evaluation of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide . By synthesizing physicochemical profiling, graph-based toxicity prediction, molecular docking, and molecular dynamics (MD) simulations, this whitepaper provides researchers with a highly authoritative blueprint for evaluating this compound's pharmacological viability.

Molecular Architecture & Pharmacophore Rationale

Before deploying computational algorithms, it is critical to deconstruct the ligand’s architecture to understand the causality behind its predicted behavior.

-

SMILES: CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2

-

Structural Deconstruction:

-

5-Methyl-1,2-oxazol-3-yl (Isoxazole) Ring: This heteroaromatic system acts as a classic bioisostere for amides and esters. It provides metabolic stability against amidases while offering directional hydrogen bond acceptors (N and O) critical for anchoring the molecule in kinase hinge regions or GPCR allosteric sites.

-

Acetamide Linker: Provides necessary conformational flexibility (rotatable bonds) and serves as a strong hydrogen bond donor/acceptor pair.

-

Benzylamino Moiety: An electron-rich aromatic system capable of engaging in π−π stacking (face-to-face or edge-to-face) and cation- π interactions within deep, hydrophobic protein pockets.

-

Predictive Physicochemical & ADMET Modeling

To establish the baseline pharmacokinetic viability of the compound and rule out Pan-Assay Interference Compounds (PAINS), we utilize a dual-tiered ADMET approach.

Methodology & Causality

-

Physicochemical Profiling: We employ [1] to calculate the Topological Polar Surface Area (TPSA) and consensus LogP. Causality: TPSA dictates passive membrane permeability; keeping TPSA < 90 Ų and LogP ~2.0 ensures optimal conditions for both gastrointestinal (GI) absorption and potential Blood-Brain Barrier (BBB) penetration.

-

Toxicity & PK Profiling: We utilize [2], which relies on distance-based graph signatures rather than simple linear regression. Causality: Graph-based signatures capture the 3D atomic pharmacophore environment, yielding vastly superior predictive accuracy for complex in vivo endpoints like hepatotoxicity and AMES mutagenicity[2].

Quantitative Data Summary

| Property | Predicted Value | Pharmacological Relevance |

| Molecular Weight | 245.28 g/mol | Optimal for oral bioavailability (Lipinski < 500 Da). |

| LogP (Consensus) | ~1.82 | Ideal balance of aqueous solubility and membrane permeability. |

| TPSA | 67.16 Ų | Excellent for intestinal absorption; high probability of BBB penetration. |

| H-Bond Donors | 2 | Low desolvation penalty during target binding. |

| H-Bond Acceptors | 4 | Sufficient for specific target anchoring. |

| Rotatable Bonds | 6 | High conformational flexibility for induced-fit binding. |

| PAINS Alerts | 0 | Low risk of non-specific assay interference. |

| Hepatotoxicity | Negative | Favorable safety profile for systemic administration. |

Molecular Docking Protocol

Once the ADMET profile is validated, the next step is predicting the binding affinity and pose of the compound against putative targets (e.g., p38 MAPK or specific GPCRs) using [3].

Step-by-Step Docking Workflow

-

Ligand Preparation: Convert the 2D SMILES to a 3D conformer using RDKit. Assign Gasteiger partial charges and merge non-polar hydrogens. Causality: 2D structures lack the spatial coordinates required to evaluate steric clashes and electrostatic interactions in a 3D binding pocket.

-

Protein Preparation: Retrieve the target crystal structure from the PDB. Strip co-crystallized water molecules and ligands. Add polar hydrogens and assign Kollman charges.

-

Grid Box Definition: Define a search space (e.g., 20 × 20 × 20 Å) centered on the known active site.

-

Execution: Run AutoDock Vina. Causality: Vina is selected over older genetic algorithms because it utilizes an iterated local search global optimizer and a hybrid scoring function (empirical + knowledge-based), significantly improving the speed and accuracy of binding mode predictions[3].

Theoretical target inhibition pathway driven by the title compound.

Molecular Dynamics (MD) Simulation

Molecular docking provides a static snapshot of binding. To validate the stability of the predicted pose and account for solvent effects, a 100 ns Molecular Dynamics simulation must be executed using[4].

Step-by-Step MD Protocol

-

Topology Generation: Generate the protein topology using the AMBER99SB force field. Generate the ligand topology using ACPYPE/GAFF (General AMBER Force Field).

-

Solvation & Neutralization: Place the complex in a dodecahedron box and solvate with the TIP3P water model. Add Na+/Cl- ions to neutralize the system charge to 0.15 M.

-

Energy Minimization: Run a steepest descent minimization until the maximum force is < 1000 kJ/mol/nm. Causality: This step is critical to resolve high-energy steric overlaps created during solvation that would otherwise cause the simulation to crash.

-

Equilibration (NVT & NPT):

-

NVT (Constant Volume/Temperature): 100 ps run at 300K using a V-rescale thermostat.

-

NPT (Constant Pressure/Temperature): 100 ps run at 1 bar using a Parrinello-Rahman barostat. Causality: Proper equilibration ensures the solvent density is realistic and the system is thermodynamically stable before data collection.

-

-

Production Run: Execute a 100 ns simulation with a 2 fs time step. Trajectories are analyzed for Root Mean Square Deviation (RMSD) to validate the self-consistency of the ligand pose over time[4].

Step-by-step Molecular Dynamics (MD) simulation protocol using GROMACS.

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

-

pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. URL:[Link]

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

-

GROMACS: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. URL:[Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers | Semantic Scholar [semanticscholar.org]

Technical Whitepaper: 2-(Benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in Medicinal Chemistry

Executive Summary

The compound 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS: 88812-79-7)[1] is a highly versatile bifunctional chemical building block frequently utilized in early-stage drug discovery and high-throughput screening (HTS) libraries. Characterized by a 5-methylisoxazole ring linked via an acetamide spacer to a benzylamine moiety, this scaffold provides a rich density of hydrogen bond donors and acceptors. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and integration into pharmacological screening workflows, designed specifically for medicinal chemists and drug development professionals.

Structural and Physicochemical Profiling

The pharmacological utility of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide stems directly from its rational structural assembly[2]:

-

5-Methylisoxazole Ring: Acts as a heteroaromatic core. In medicinal chemistry, isoxazoles are frequently deployed as bioisosteres for amides and esters. The presence of the heteroatoms (N and O) provides critical hydrogen bond acceptors, while the ring itself offers improved metabolic stability against hydrolytic enzymes compared to traditional phenyl rings.

-

Acetamide Linker: Confers conformational flexibility while maintaining a strong, rigid hydrogen bond donor/acceptor pair. This motif is highly privileged in targeting kinase hinge regions and transient receptor potential (TRP) channels[3].

-

Benzylamino Group: The secondary amine is typically protonated at physiological pH, which enhances aqueous solubility. Simultaneously, the phenyl ring is primed to occupy hydrophobic pockets or engage in π−π stacking interactions within target protein binding sites.

Quantitative Data Summary

To facilitate lead optimization and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of 2-(Benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

| Property | Value | Pharmacological Implication |

| Molecular Formula | C13H15N3O2 | Standard small-molecule footprint. |

| Molecular Weight | 245.28 g/mol | Well below the Lipinski limit of 500 Da, ensuring high ligand efficiency. |

| CAS Registry Number | 88812-79-7 | Commercial identifier for library procurement. |

| LogP (Estimated) | ~1.8 | Optimal lipophilicity for oral bioavailability and membrane permeability. |

| H-Bond Donors | 2 (Amine NH, Amide NH) | Facilitates strong directional binding to target proteins. |

| H-Bond Acceptors | 4 (Amide O, Isoxazole N/O, Amine N) | High capacity for interaction with aqueous solvent and receptor sites. |

| Rotatable Bonds | 5 | Balances conformational flexibility with entropic penalty upon binding. |

| Polar Surface Area | 71.3 Ų | Ideal for intestinal absorption; potential for blood-brain barrier (BBB) penetration. |

Synthetic Methodology and Causality

The synthesis of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is typically achieved via a robust, two-step linear sequence: acylation followed by nucleophilic substitution.

Two-step synthetic route for 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Nucleophilic Acyl Substitution (Formation of the Chloroacetamide Intermediate)

-

Procedure: Dissolve 5-methylisoxazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) and cool the mixture to 0 °C. Slowly add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours.

-

Causality of Choices: DCM is selected due to its aprotic nature and excellent solubilizing properties, which prevents the premature aqueous hydrolysis of the highly reactive chloroacetyl chloride[4]. The reaction is strictly maintained at 0 °C to control the exothermic nature of the acylation and prevent the formation of di-acylated side products. TEA acts as an acid scavenger; without it, the generated HCl would protonate the weakly nucleophilic isoxazol-3-amine, completely halting the reaction.

Step 2: SN2 Displacement (Formation of the Target Compound)

-

Procedure: Isolate the 2-chloro-N-(5-methylisoxazol-3-yl)acetamide intermediate. Dissolve it in anhydrous acetonitrile (MeCN). Add benzylamine (1.2 eq) and anhydrous potassium carbonate ( K2CO3 , 2.0 eq). Reflux at 80 °C for 6–8 hours.

-

Causality of Choices: MeCN is utilized because it is a polar aprotic solvent that accelerates the SN2 displacement by poorly solvating the incoming benzylamine nucleophile while stabilizing the polar transition state. K2CO3 is employed as a heterogeneous, mild base to sponge the generated HCl without causing base-catalyzed hydrolysis of the sensitive acetamide linker.

-

Self-Validating System: The reaction's progress is continuously monitored via LC-MS. If the intermediate mass ( [M+H]+=175 ) persists, the protocol dictates the addition of catalytic sodium iodide (NaI). This triggers an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide. If the reaction immediately proceeds upon NaI addition, it validates that the bottleneck was poor leaving-group dynamics rather than steric hindrance from the amine.

Pharmacological Context & Target Landscape

Compounds featuring the N-(isoxazol-3-yl)acetamide scaffold are highly privileged in medicinal chemistry. Literature indicates that derivatives of chloroacetamides and their aminated counterparts exhibit potent antibacterial activity by targeting bacterial DNA gyrase and Topoisomerase II[2]. Furthermore, structurally analogous compounds have been identified as pro-survival agents for stem cell passaging and as modulators of Transient Receptor Potential (TRP) cation channels (e.g., TRPM3 activators)[3]. The 2-(benzylamino) substitution specifically enhances the molecule's ability to anchor into deep, lipophilic allosteric pockets, making it an excellent starting point for hit-to-lead optimization campaigns.

In Vitro Screening Protocols

To accurately assess the biological activity of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, a robust, self-validating high-throughput screening workflow is required.

Workflow for screening and validating isoxazole-acetamide derivatives.

Self-Validating Cytotoxicity / Phenotypic Assay Protocol

-

Cell Seeding: Seed target cells (e.g., HEK293 or specific cancer lines) in 384-well plates at 2,000 cells/well in 40 µL of complete media. Incubate overnight at 37 °C, 5% CO2 .

-

Compound Treatment: Pin-transfer 100 nL of the compound (from a 10 mM DMSO stock) into the assay wells to achieve a final screening concentration of 10 µM (0.25% final DMSO).

-

Causality of Assay Choice: After 48 hours, add 10 µL of Resazurin reagent. Resazurin is selected over traditional MTT because it is non-toxic and relies on fluorescent readout (Ex 560 nm / Em 590 nm). This allows for continuous kinetic monitoring of cell viability without requiring cell lysis, preserving the plate for downstream multiplexing (e.g., subsequent Caspase-3/7 luminescent assays to confirm apoptosis).

-

Self-Validating Mechanism (Z'-Factor): The assay plate design strictly includes 0.25% DMSO (vehicle, negative control) and 1 µM Staurosporine (positive control). The assay mathematically validates its own integrity by calculating the Z'-factor:

Z′=1−∣μp−μn∣3(σp+σn)If the calculated Z'-factor is >0.5 , the assay self-certifies that the dynamic range and data variance are statistically robust enough to distinguish a true pharmacological hit from background noise. Assays failing this metric are automatically flagged for protocol recalibration.

Conclusion

2-(Benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide represents a highly tunable, synthetically accessible scaffold with profound implications in modern drug discovery. By understanding the mechanistic causality behind its synthesis and employing self-validating screening protocols, medicinal chemists can effectively leverage this compound to probe novel biological targets and drive lead optimization campaigns.

References

-

ResearchGate. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Retrieved from[Link]

-

MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(5-chloro-2-benzoxazolyl)-. National Institutes of Health. Retrieved from [Link]

Sources

Antimicrobial screening of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

An In-Depth Guide to the Antimicrobial Screening of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Preamble: The Rationale for Screening Novel Oxazole Derivatives

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing an oxazole core, represent a promising class of molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The oxazole ring is a key structural motif in various natural and synthetic compounds that can interact with diverse biological targets like enzymes and proteins.[5]

This document provides a comprehensive set of application notes and detailed protocols for the systematic antimicrobial screening of a novel investigational compound, 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The methodologies described herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and reliability.[6][7][8][9]

The screening process is presented as a logical, tiered approach:

-

Primary Qualitative Screening: To rapidly determine if the compound exhibits any antimicrobial activity using the agar disk diffusion method.

-

Quantitative Potency Determination: To establish the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits microbial growth, via the gold-standard broth microdilution method.[1][8]

-

Assessment of Bactericidal Activity: To determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the bacterial inoculum, thereby differentiating between bacteriostatic and bactericidal effects.[10][11][12]

These protocols are designed for researchers, scientists, and drug development professionals to generate robust, interpretable data on the antimicrobial potential of new chemical entities.

Part 1: Primary Screening via Agar Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a foundational, cost-effective technique for initial antimicrobial screening.[13] Its principle lies in the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism.[14][15] The presence and size of a zone of inhibition around the disk provide a qualitative measure of the compound's activity.[14][15]

Causality and Experimental Design

The choice of Mueller-Hinton Agar (MHA) is critical as it is a standardized medium with minimal inhibitors of common antimicrobials (e.g., sulfonamides) and supports the reproducible growth of most non-fastidious pathogens.[16] The inoculum density must be standardized to a 0.5 McFarland turbidity standard to ensure that the resulting bacterial lawn is confluent and consistent, which is paramount for accurate zone size measurement.[16][17]

Detailed Protocol: Disk Diffusion Assay

-

Inoculum Preparation:

-

Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

-

Transfer the colonies to a tube containing sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

-

-

Plate Inoculation:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[14][19]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[14][19]

-

Finally, swab the rim of the agar.[14]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[19]

-

-

Application of Compound:

-

Prepare a stock solution of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in a suitable solvent (e.g., DMSO). Note the final concentration.

-

Impregnate sterile filter paper disks (6 mm diameter) with a defined volume (e.g., 20 µL) of the compound solution. Allow the solvent to evaporate completely in a sterile environment.

-

Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[16] Press gently to ensure complete contact.[14]

-

Place a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent only) on the same plate.

-

Ensure disks are spaced at least 24 mm apart to prevent overlapping zones.[16]

-

-

Incubation and Interpretation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours for most bacteria.[14]

-

Following incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.[15]

-

Record the results. The absence of a zone indicates resistance at the tested concentration.

-

Data Presentation: Zone of Inhibition

| Test Microorganism | Gram Stain | Compound Concentration (µ g/disk ) | Zone Diameter (mm) | Positive Control (Antibiotic) | Positive Control Zone (mm) | Solvent Control Zone (mm) |

| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | e.g., Vancomycin | [Insert Data] | [Insert Data] |

| Escherichia coli | Negative | [Insert Data] | [Insert Data] | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | e.g., Gentamicin | [Insert Data] | [Insert Data] |

Experimental Workflow: Disk Diffusion

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.

Part 2: Quantitative Analysis via Broth Microdilution (MIC Assay)

The broth microdilution assay is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][20] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[10][20] This quantitative metric is essential for evaluating the potency of a novel compound.

Causality and Experimental Design

This method relies on challenging a standardized bacterial inoculum with a range of serially diluted compound concentrations in a 96-well microtiter plate format.[10][20] The inclusion of a positive control (no compound) is crucial to confirm bacterial viability, while a negative control (no bacteria) ensures the sterility of the medium.[18][20] Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics.

Detailed Protocol: Broth Microdilution

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB. A typical final volume in each well before inoculation is 100 µL.[10] The dilution series should span a clinically relevant range (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 1.2.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20] This typically requires a 1:100 or 1:200 dilution of the standardized suspension.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions, bringing the final volume to 200 µL.

-

Set up controls on each plate:

-

Positive Control (Growth Control): 100 µL CAMHB + 100 µL inoculum.

-

Negative Control (Sterility Control): 200 µL uninoculated CAMHB.

-

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[18]

-

-

Determination of MIC:

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Test Microorganism | Gram Stain | MIC of Test Compound (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |

| Staphylococcus aureus | Positive | [Insert Data] | e.g., Vancomycin | [Insert Data] |

| Escherichia coli | Negative | [Insert Data] | e.g., Ciprofloxacin | [Insert Data] |

| Pseudomonas aeruginosa | Negative | [Insert Data] | e.g., Gentamicin | [Insert Data] |

| Enterococcus faecalis | Positive | [Insert Data] | e.g., Ampicillin | [Insert Data] |

Experimental Workflow: Broth Microdilution Plate Setup

Caption: Example plate layout for a broth microdilution MIC assay.

Part 3: Differentiating Activity via Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a crucial follow-up to the MIC assay, designed to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11][12] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[10]

Causality and Experimental Design

This protocol relies on subculturing aliquots from the clear wells of the completed MIC assay onto an agar medium that is free of the antimicrobial compound.[10][21] This step allows any bacteria that were merely inhibited (but not killed) to resume growth. By counting the resulting colonies, one can quantify the number of viable bacteria remaining after exposure to the compound and calculate the percentage of killing.

Detailed Protocol: MBC Determination

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells corresponding to the MIC and all higher concentrations (i.e., all clear wells).

-

Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells.[10][21]

-

Spread the aliquot evenly onto a properly labeled Mueller-Hinton Agar (MHA) plate.[10] Use one plate per concentration.

-

Also, plate an aliquot from the positive growth control well to determine the initial bacterial concentration. This may require serial dilution of the growth control culture to obtain a countable number of colonies (e.g., 30-300 CFU).

-

-

Incubation and Colony Counting:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[10]

-

After incubation, count the number of colonies (CFU) on each plate.

-

-

Determination of MBC:

-

Calculate the initial inoculum concentration (CFU/mL) from the diluted growth control plate.

-

The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[11]

-

Data Presentation: MIC vs. MBC

| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |

| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Calculate] | [MBC/MIC ≤ 4 is Bactericidal] |

| Escherichia coli | [Insert Data] | [Insert Data] | [Calculate] | [MBC/MIC ≤ 4 is Bactericidal] |

Experimental Workflow: From MIC to MBC

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Part 4: Hypothetical Mechanism of Action

While the precise mechanism of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide requires dedicated investigation, compounds containing oxadiazole and oxazole moieties have been shown to interfere with various essential bacterial processes.[22] These can include targeting enzymes involved in cell wall synthesis, nucleic acid replication, or metabolic pathways like folate synthesis. The diagram below illustrates a hypothetical pathway where the compound inhibits a key bacterial enzyme, leading to cell death.

Visualizing a Potential Target Pathway

Caption: Hypothetical inhibition of a bacterial enzyme by the test compound.

References

-

Adult Guidance on Interpreting Antimicrobial Susceptibility Reporting: - Right Decisions. (n.d.). Right Decisions. Retrieved March 20, 2026, from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved March 20, 2026, from [Link]

-

Gaur, A., Garg, A., Prakash, P., Anupurba, S., & Singh, K. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of clinical and diagnostic research: JCDR, 17(3), DC01–DC05. [Link]

-

Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved March 20, 2026, from [Link]

-

Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021, September 15). Retrieved March 20, 2026, from [Link]

-

Tille, P. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved March 20, 2026, from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of pharmaceutical analysis, 6(2), 79–85. [Link]

-

Wadhwani, T., & Harjai, K. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments: JoVE, (83), 51095. [Link]

-

Paguigan, N. D., & Tice, A. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in cellular and infection microbiology, 13, 1245749. [Link]

-

LibreTexts. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts. Retrieved March 20, 2026, from [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved March 20, 2026, from [Link]

-

Gaur, A., Garg, A., Prakash, P., Anupurba, S., & Singh, K. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of clinical and diagnostic research: JCDR, 17(3), DC01–DC05. [Link]

-

The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved March 20, 2026, from [Link]

-

Gaur, A., Garg, A., Prakash, P., Anupurba, S., & Singh, K. (2022). Interpretation of antimicrobial susceptibility testing using EUCAST and CLSI breakpoints: Analysis of agreement. ResearchGate. Retrieved March 20, 2026, from [Link]

-

Antibiotic susceptibility test kirby bauer disk diffusion method. (2023). Doctor 2023. Retrieved March 20, 2026, from [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved March 20, 2026, from [Link]

-

Definition of S, I and R. (n.d.). EUCAST. Retrieved March 20, 2026, from [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved March 20, 2026, from [Link]

-

CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). CLSI. Retrieved March 20, 2026, from [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Retrieved March 20, 2026, from [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (2022, September 15). Indo American Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

-

Mishra, S., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(12), e2200371. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Modern Pharmaceutical Research. Retrieved March 20, 2026, from [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

-

Shelar, U. B., Thorve, S. S., & Lokhande, V. H. (2022). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research, 24(1), 322-328. [Link]

-

Yurttas, L., et al. (2007). Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European Journal of Medicinal Chemistry, 42(10), 1343-1348. [Link]

-

Yurttas, L., et al. (2007). Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European Journal of Medicinal Chemistry, 42(10), 1343-1348. [Link]

-

The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. (2021, October 20). Journal of Organic and Pharmaceutical Chemistry. Retrieved March 20, 2026, from [Link]

-

Temiz-Arpaci, O., et al. (2004). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie, 337(7), 395-402. [Link]

Sources

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. ijmpr.in [ijmpr.in]

- 4. d-nb.info [d-nb.info]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 10. benchchem.com [benchchem.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. microbenotes.com [microbenotes.com]

- 17. doctor2023.jumedicine.com [doctor2023.jumedicine.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. asm.org [asm.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Anti-Inflammatory Properties of Novel Oxazole Derivatives

Executive Summary

The oxazole ring—a five-membered heterocyclic motif containing nitrogen and oxygen—has emerged as a highly privileged scaffold in medicinal chemistry[1]. Recent advancements in drug design have demonstrated that novel oxazole derivatives possess profound anti-inflammatory properties, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs)[2]. By selectively targeting cyclooxygenase-2 (COX-2), modulating upstream kinases like GSK-3β, and blocking aquaporin-4 (AQP4) channels, these compounds effectively suppress pro-inflammatory cytokines (TNF-α, IL-6) while minimizing gastrointestinal toxicity[3][4][5].

This application note provides a comprehensive technical guide detailing the mechanistic rationale, quantitative efficacy profiling, and self-validating experimental protocols required for the preclinical evaluation of novel oxazole derivatives.

Mechanistic Rationale: The Oxazole Pharmacophore

To design effective screening assays, researchers must first understand the causality behind the oxazole pharmacophore's interaction with inflammatory pathways.

Selective COX-2 Inhibition

The di-arylheterocycle nucleus of oxazole derivatives presents an optimal geometric conformation for selective COX-2 inhibition[3]. Similar to traditional coxibs, attaching two vicinal aryl rings to the five-membered oxazole core allows the molecule to favorably insert into the larger hydrophobic side pocket of the COX-2 active site, an area inaccessible in the constitutively active COX-1 enzyme[3]. This structural nuance explains why specific oxazolones exhibit anti-inflammatory efficacy comparable to Celecoxib but with significantly improved gastric tolerability[3].

Cytokine Suppression via Upstream Kinase and Channel Modulation

Beyond direct enzyme inhibition, oxazole derivatives modulate the inflammatory cascade at the transcriptional level:

-

GSK-3β Deactivation: Benzoxazole derivatives, such as K313, increase the phosphorylation of GSK-3β at Ser9[5]. This deactivation prevents the downstream nuclear translocation of NF-κB, thereby halting the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 in macrophages[5].

-

AQP4 Channel Blockade: In pulmonary inflammation models, 2,4,5-trisubstituted oxazoles have been identified as potent inhibitors of Aquaporin-4 (AQP4)[4]. Blocking AQP4 in lung cells (e.g., NCI-H460) disrupts fluid homeostasis signaling, which subsequently downregulates the mRNA expression of COX-2, IL-1β, and IL-8[4].

Mechanistic pathways of oxazole derivatives in modulating inflammatory cascades.

Quantitative Efficacy Profiling

The following table summarizes the target profiles and key pharmacological findings of various oxazole derivative classes, providing a benchmark for comparative drug development.

| Target / Pathway | Oxazole Derivative Class | Key Pharmacological Findings | Ref |

| COX-2 | Oxazolones & Imidazolones | High COX-2 selectivity comparable to Celecoxib; demonstrated superior gastric tolerability (lower ulcer index). | [3] |

| TNF-α & IL-6 | 2-(3-Arylureido)benzoxazoles | Potent inhibition of pro-inflammatory cytokines at a Minimum Inhibitory Concentration (MIC) of 10 µM. | |

| AQP4 | 2,4,5-Trisubstituted Oxazoles | Effective blockade of AQP4 channels in human lung cells; resulting in significant suppression of cytokine mRNA. | [4] |

| GSK-3β | Benzoxazole (e.g., K313) | Dose-dependent (5–20 μM) deactivation of GSK-3β; suppression of NO, IL-6, and TNF-α in RAW264.7 cells. | [5] |

| Lipoxygenase (LOX) | Naphthoxazoles | Significant inhibition of LOX catalytic activity at 25 μM, indicating dual pathway (COX/LOX) potential. | [2] |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary causality checks, baseline measurements, and strict control groups.

Protocol A: In Vitro Macrophage Screening (RAW 264.7)

This protocol evaluates the ability of oxazole derivatives to suppress cytokine release via the NF-κB/GSK-3β axis[5][6].

Rationale: Lipopolysaccharide (LPS) is used to activate the TLR4 receptor on RAW 264.7 macrophages, triggering a massive release of NO and cytokines. Pre-treating cells with the oxazole derivative tests its capacity to intercept this signaling cascade before translation occurs[5].

Step-by-Step Methodology:

-

Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells at a density of 5×105 cells/well in 24-well plates and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Pre-treatment (The Intervention): Replace the media. Treat the cells with varying concentrations of the oxazole derivative (e.g., 5, 10, and 20 μM)[5].

-

Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone 10 μM or Celecoxib).

-

-

Stimulation: After 2 hours of pre-treatment, stimulate the cells by adding 1 μg/mL of LPS to all wells (except the absolute negative/baseline control well). Incubate for 24 hours.

-

Supernatant Collection & Analysis:

-

Nitric Oxide: Transfer 100 μL of supernatant to a 96-well plate. Add 100 μL of Griess reagent. Read absorbance at 540 nm to quantify nitrite accumulation.

-

Cytokines: Use commercially available ELISA kits to quantify TNF-α and IL-6 levels in the remaining supernatant[5].

-

-

Data Interpretation: Calculate the IC₅₀. A successful oxazole candidate will show a dose-dependent reduction in cytokines without exhibiting significant cytotoxicity (verify cell viability using an MTT assay).

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

This is the gold-standard model for assessing acute anti-inflammatory activity and validating COX-2 specific efficacy[7][8].

Rationale: Carrageenan injection induces a biphasic inflammatory response. The early phase (0–2 hours) is driven by the release of histamine and serotonin. The late phase (3–5 hours) is strictly mediated by prostaglandin overproduction via COX-2. An oxazole derivative that selectively targets COX-2 will show peak efficacy during the 3–5 hour window[8].

Step-by-Step Methodology:

-

Animal Grouping & Fasting: Randomly divide adult Wistar rats (150-200g) into groups of six: Vehicle Control, Standard Drug (e.g., Diclofenac Sodium 10 mg/kg), and Test Groups (Oxazole derivatives at 10, 20, 50 mg/kg). Fast the animals for 12 hours prior to the experiment with water ad libitum.

-

Baseline Measurement: Measure the initial right hind paw volume ( V0 ) of each rat using a plethysmometer[8].

-

Dosing: Administer the test compounds, standard, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to induction[8].

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw[8].

-

Time-Course Measurement: Measure the paw volume ( Vt ) at 1, 2, 3, 4, and 5 hours post-injection.

-

Biochemical Harvesting (Optional but Recommended): Euthanize the animals at the 5-hour mark. Excise the paw tissue, homogenize, and assay for Myeloperoxidase (MPO) activity and IL-6 levels to correlate physical edema reduction with biochemical markers[8].

-

Calculation: Calculate the percentage of edema inhibition:

% Inhibition=(VcVc−Vt)×100(Where Vc is the mean edema volume of the control group, and Vt is the mean edema volume of the test group).

In vivo experimental workflow for carrageenan-induced paw edema model.

References

-

Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. National Center for Biotechnology Information (NCBI).[Link]

-

Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research.[Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.[Link]

-

Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results.[Link]

-

Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. National Center for Biotechnology Information (NCBI).[Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.[Link]

-

K313, a novel benzoxazole derivative, exhibits anti-inflammatory properties via inhibiting GSK3β activity in LPS-induced RAW264.7 macrophages. ResearchGate.[Link]

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | MDPI [mdpi.com]

- 3. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. jddtonline.info [jddtonline.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Abstract: This application note provides a comprehensive guide for the purification of the small molecule 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chromatographic principles. This guide emphasizes not only the procedural steps but also the underlying rationale for key experimental choices, ensuring a robust and reproducible purification process.

Introduction

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis of such molecules often yields a crude product containing unreacted starting materials, byproducts, and other impurities. High-purity compounds are essential for accurate biological evaluation and subsequent development. High-performance liquid c[1][2]hromatography (HPLC) is a powerful technique for the purification of small organic molecules, offering high resolution and efficiency. This application note det[1][3]ails a preparative RP-HPLC method for the isolation of the target compound, ensuring high purity and yield.

Compound Properties:

The presence of both aromatic (benzyl) and heterocyclic (methyl-isoxazole) moieties, along with the acetamide linkage, suggests that reverse-phase chromatography is a suitable purification strategy. The predicted LogP value indicates moderate hydrophobicity, making it amenable to retention on a C18 stationary phase.

Principles of Reverse-Phase HPLC Purification

Reverse-phase HPLC is the most common mode of liquid chromatography, particularly for the separation of non-polar and moderately polar compounds. The fundamental principle[3][5] involves a non-polar stationary phase (typically silica-based particles with bonded C18 alkyl chains) and a polar mobile phase. The separation is based o[6]n the differential partitioning of the sample components between the stationary and mobile phases.

In this application, the target compound and impurities will be introduced into the HPLC system. Compounds with higher hydrophobicity will have a stronger affinity for the non-polar stationary phase and will be retained longer, while more polar compounds will elute earlier with the mobile phase. By gradually increasing t[5]he organic solvent content of the mobile phase (gradient elution), the retained compounds can be sequentially eluted from the column, allowing for their separation and collection.

Method Development and Protocol

A systematic approach to method development is crucial for achieving optimal separation. This involves the careful[7] selection of the stationary phase, mobile phase, and gradient conditions.

Materials and Instrumentation

-

HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

-

Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). The choice of column dimensions will depend on the amount of sample to be purified.

-

Solvents: HPLC-gr[7]ade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

-

Additives: Formic[6] acid (FA) or trifluoroacetic acid (TFA) (optional, for pH control and improved peak shape).

-

Sample: Crude 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide.

-

Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.

Mobile Phase P[3][8]reparation

The mobile phase is a critical component in HPLC that significantly influences the separation. For this application, a b[5][8]inary solvent system of water and an organic modifier is employed.

-

Mobile Phase A (Aqueous): Ultrapure water. If pH control is necessary to improve peak shape or retention, an acidic modifier can be added. For example, 0.1% (v/v) formic acid is a common choice and is compatible with mass spectrometry if further analysis is required.

-

Mobile Phase B (Org[9]anic): Acetonitrile (ACN) is generally preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.

Protocol:

-

To pre[8]pare 1 L of Mobile Phase A with 0.1% formic acid, add 1 mL of formic acid to 999 mL of ultrapure water.

-

To prepare 1 L of Mobile Phase B, use 100% HPLC-grade acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC system.

-

Degas the mobile phas[10][11]es by sonication or vacuum filtration to prevent the formation of air bubbles in the pump and detector.

Sample Prepara[8][12]tion

Proper sample preparation is essential to prevent column clogging and ensure reproducible results.

Protocol:

-

Dissol[7][12]ve the crude 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in a suitable solvent. The ideal solvent is the initial mobile phase composition to ensure good peak shape. However, if solubility is an issue, a stronger solvent like DMSO or DMF can be used, but the injection volume should be kept to a minimum to avoid solvent effects that can distort the peak.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble material.

HPLC Purificat[3]ion Workflow

The purification process can be broken down into several key stages, from initial analytical method development to preparative scale-up and fraction analysis.

Caption: A streamlined workflow for HPLC purification.

3.4.1. Analytical Method Development (Scouting Run)

Before performing a large-scale purification, it is crucial to develop an effective separation method on an analytical scale. This allows for the rapid[7] optimization of conditions while conserving the sample.

Table 1: Suggested Analytical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard analytical column for initial method development. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress ionization of silanols, improving peak shape. [13] |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. [8] |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |